molecular formula C18H20N2O3 B12183739 N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12183739
M. Wt: 312.4 g/mol
InChI Key: CZLHFNLOAZERHC-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a furan-2-ylpropyl chain linked to a 5-methoxyindole moiety via an acetamide bridge. The methoxy group at the indole’s 5-position may enhance lipophilicity and membrane permeability, while the furan ring could contribute to π-π stacking interactions in binding pockets .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H20N2O3/c1-22-16-6-7-17-14(12-16)8-10-20(17)13-18(21)19-9-2-4-15-5-3-11-23-15/h3,5-8,10-12H,2,4,9,13H2,1H3,(H,19,21)

InChI Key

CZLHFNLOAZERHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Direct Alkylation with Chloroacetyl Chloride

5-Methoxyindole reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. This yields 2-chloro-N-(5-methoxy-1H-indol-1-yl)acetamide.

Reaction Conditions :

  • Temperature: 0–5°C (prevents di-alkylation)

  • Solvent: DCM or THF

  • Yield: 70–75%

Mitsunobu Reaction for Oxygen-Sensitive Substrates

For substrates prone to hydrolysis, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to couple 5-methoxyindole with 2-hydroxyacetamide derivatives. This method avoids harsh acids but requires stoichiometric reagents.

Typical Yield : 65–70%

Introduction of the Furan-2-ylpropyl Side Chain

The furan-2-ylpropyl group is introduced via nucleophilic substitution or amide coupling.

Synthesis of 3-(Furan-2-yl)propan-1-amine

  • Furan Propanenitrile Reduction : Furan-2-carbaldehyde undergoes aldol condensation with acetonitrile, followed by catalytic hydrogenation (H2_2, Pd/C) to yield 3-(furan-2-yl)propan-1-amine.

  • Grignard Reaction : Furan-2-ylmagnesium bromide reacts with acrylonitrile, followed by LiAlH4_4 reduction.

Yield Comparison :

MethodYield (%)
Catalytic Hydrogenation80–85
Grignard70–75

Amide Coupling with the Acetamide Intermediate

The chloroacetamide intermediate from Section 2.1 reacts with 3-(furan-2-yl)propan-1-amine in dimethylformamide (DMF) using potassium carbonate (K2_2CO3_3) as a base.

Conditions :

  • Temperature: 60–70°C

  • Time: 6–8 hours

  • Yield: 65–70%

Alternative Approach : Carbodiimide-mediated coupling (EDC/HOBt) in THF achieves higher yields (75–80%) but increases cost.

Catalytic and Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling 5-methoxyindole, 2-bromoacetamide, and 3-(furan-2-yl)propan-1-amine with K2_2CO3_3 eliminates solvent use, aligning with green chemistry principles.

Reported Outcomes for Analogues :

  • Yield: 78%

  • Purity: >95% (HPLC)

Enzyme-Catalyzed Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in ionic liquids, though yields remain modest (50–55%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Stepwise Alkylation7090LowHigh
Mitsunobu6585HighModerate
Multi-Component80*88*ModerateHigh
Mechanochemical7895LowHigh

*Extrapolated from analogous reactions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

  • Structural Differences : Replaces the 5-methoxyindole with a 5-chloroindole and introduces a phthalazinyl group.
  • The phthalazinyl moiety adds a planar heterocycle, which may enhance interactions with aromatic residues in target proteins .

N-(2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

  • Structural Differences : Features both 5-methoxy and 6-hydroxy groups on the indole.
  • This dual substitution could also modulate antioxidant or receptor-binding properties .

Variations in the Alkyl Chain and Heterocyclic Substituents

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

  • Structural Differences : Substitutes the furan ring with a benzimidazole group.
  • Implications : Benzimidazole’s fused bicyclic structure offers greater rigidity and hydrogen-bonding capacity, which could enhance binding to enzymes like kinases or proteases. However, this may also increase metabolic instability compared to the furan-containing compound .

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)

  • Structural Differences: Uses an indazole core instead of indole and includes a dimethylaminopropyl chain.
  • Implications: The indazole’s nitrogen-rich structure may improve interactions with metal ions in enzymatic active sites (e.g., Trypanosoma brucei TRYS inhibition, EC50 = 6.9 ± 0.2 µM).

Complex Derivatives with Additional Functional Groups

V014-0775 Screening Compound

  • Structural Differences: Incorporates a tert-butylphenyl group, a furan-methoxypropyl chain, and a 2-methylpropylamino linker.
  • Implications : The tert-butyl group introduces steric bulk, which might improve selectivity for hydrophobic binding pockets. The additional hydroxypropyl and methoxy groups could modulate solubility and metabolic stability, making this compound suitable for high-throughput screening in drug discovery .

Key Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Biological Data
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide Indole 5-methoxy, furan-2-ylpropyl Not provided N/A
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide Indole 5-methoxy, benzimidazol-2-ylpropyl 362.4 N/A
DDU86439 Indazole 3-fluorophenyl, dimethylaminopropyl Not provided TRYS inhibitor (EC50 = 6.9 µM)
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-...phthalazinyl)acetamide Indole 5-chloro, phthalazinyl, isobutyl Not provided N/A

Biological Activity

N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structural characteristics, featuring both furan and indole moieties, contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

The molecular formula of this compound is C₁₈H₂₀N₂O₃, with a molecular weight of approximately 312.4 g/mol. The compound's structure can be represented in various chemical notation systems, including SMILES and InChI formats.

Research indicates that the biological activity of this compound may involve interactions with multiple molecular targets within biological systems. Although the specific receptors or enzymes are not fully elucidated, several potential mechanisms have been proposed:

  • Inflammation Modulation : The compound may influence signaling pathways related to inflammation, possibly acting as an anti-inflammatory agent.
  • Cell Proliferation and Apoptosis : It could play a role in regulating cell proliferation and apoptosis, which are critical processes in cancer biology.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though detailed investigations are still needed.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamideC₁₈H₂₁N₂O₃IIodo-substituted indole structure
5-MethoxyindoleC₉H₉N₁OBasic indole structure with methoxy substitution
3-(Furan-2-yl)propanoic acidC₈H₈O₃Furan-based compound without the indole moiety

These compounds share structural similarities but may exhibit different biological activities due to variations in their functional groups.

Future Directions

The exploration of this compound's biological activity is still in its infancy. Future research should focus on:

  • Binding Affinity Studies : Techniques like surface plasmon resonance could elucidate the binding affinities of this compound to specific receptors or enzymes.
  • Therapeutic Applications : Investigating its potential in oncology and neurology could reveal new avenues for drug development.
  • Expanded Biological Testing : Conducting a wider range of in vitro and in vivo studies will be essential for understanding the full scope of its biological effects.

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